methyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole class This compound is characterized by a pyrrole ring substituted with a 2-chlorophenyl group, two methyl groups, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution Reactions:
Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the methyl groups or the pyrrole ring.
Reduction: Reduction reactions can target the carboxylate ester or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of pyrrole derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorophenyl group and the pyrrole ring are likely key to its binding and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-phenyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its physical and chemical properties.
Uniqueness
Methyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H14ClNO2 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
methyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO2/c1-8-12(10-6-4-5-7-11(10)15)13(9(2)16-8)14(17)18-3/h4-7,16H,1-3H3 |
InChI Key |
ILQVFUKWRUSVKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.